Levonorgestrel-Unreinheit D
Übersicht
Beschreibung
Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. Levonorgestrel Impurity D is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.
Wissenschaftliche Forschungsanwendungen
Levonorgestrel Impurity D has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.
Toxicological Studies: Assessed for its potential genotoxicity and other toxicological properties to ensure the safety of Levonorgestrel-containing products.
Chemical Synthesis: Studied to understand its formation pathways and to develop strategies to minimize its presence in final pharmaceutical products.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield Levonorgestrel Impurity D .
Industrial Production Methods
Industrial production of Levonorgestrel Impurity D follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Levonorgestrel Impurity D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of Levonorgestrel Impurity D. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, Levonorgestrel Impurity D may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:
- Levonorgestrel Impurity B
- Levonorgestrel Impurity C
- Levonorgestrel Impurity G
Uniqueness
Levonorgestrel Impurity D is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .
By understanding the properties, preparation methods, and applications of Levonorgestrel Impurity D, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Levonorgestrel Impurity D involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product.", "Starting Materials": [ "3,5-diene-3-ol", "4-bromo-2-methyl-2-butene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-methyl-2-butene", "React 3,5-diene-3-ol with 4-bromo-2-methyl-2-butene in the presence of sodium hydride in tetrahydrofuran to yield the intermediate product.", "Step 2: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol", "React the intermediate product with methanol and hydrochloric acid to yield 4-bromo-2-methyl-2-butene-1,4-diol.", "Step 3: Synthesis of 4-bromo-2-methyl-2-butene-1,4-diol monosulfate", "React 4-bromo-2-methyl-2-butene-1,4-diol with chloroform and sodium hydroxide to yield 4-bromo-2-methyl-2-butene-1,4-diol monosulfate.", "Step 4: Synthesis of Levonorgestrel Impurity D", "React 4-bromo-2-methyl-2-butene-1,4-diol monosulfate with sodium bicarbonate and sodium sulfate to yield Levonorgestrel Impurity D." ] } | |
CAS-Nummer |
32419-58-2 |
Molekularformel |
C21H30O |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
MXXKGWYLIJQEBP-XUDSTZEESA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Aussehen |
Colorless Semi-Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.